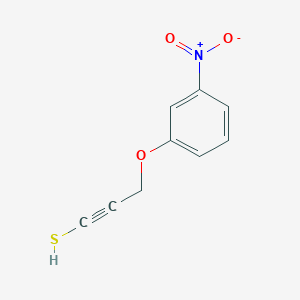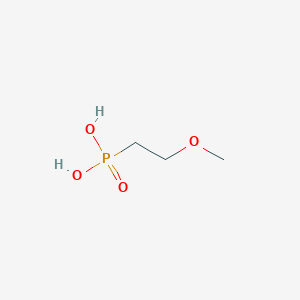
(2-Methoxyethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethanol with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its high yields and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
(2-Methoxyethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biochemical research.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The pathways involved often include the inhibition of key metabolic enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Phosphonic acid: Shares the phosphonic acid group but lacks the 2-methoxyethyl group.
Phosphinic acid: Contains a similar phosphorus-oxygen bond but differs in its overall structure.
Aminophosphonic acids: These compounds have an amino group attached to the phosphonic acid moiety.
Uniqueness: This structural feature differentiates it from other phosphonic acids and enhances its utility in various research and industrial applications .
Properties
CAS No. |
62514-75-4 |
|---|---|
Molecular Formula |
C3H9O4P |
Molecular Weight |
140.07 g/mol |
IUPAC Name |
2-methoxyethylphosphonic acid |
InChI |
InChI=1S/C3H9O4P/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
InChI Key |
JOJBIXXQYQURIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


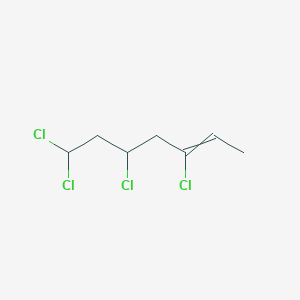
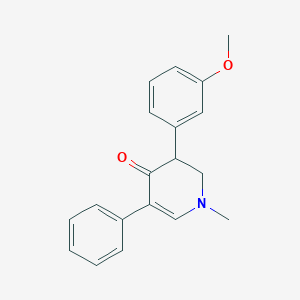
![[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile](/img/structure/B14529280.png)
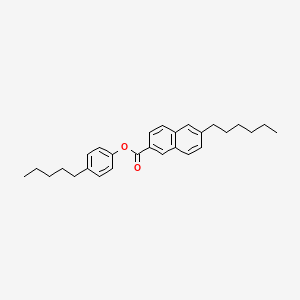
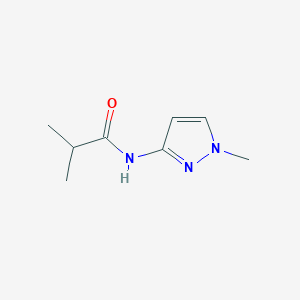
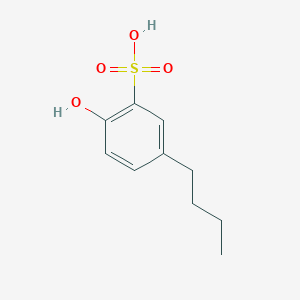

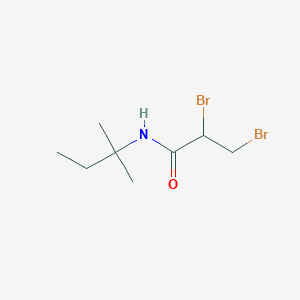
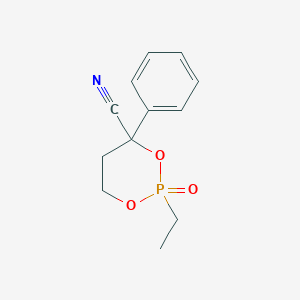
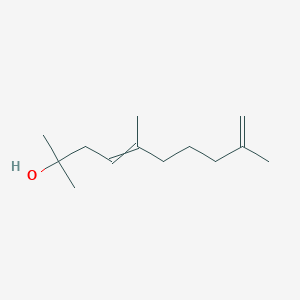
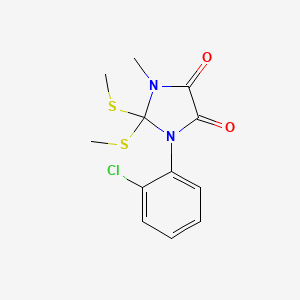
![4-Methyl-2-oxaspiro[4.4]non-3-en-1-one](/img/structure/B14529337.png)
![5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione](/img/structure/B14529341.png)
